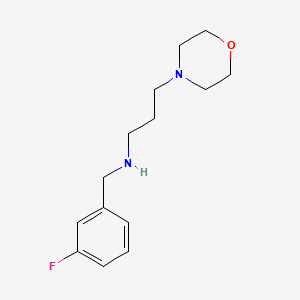

(3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

Chemical Identity and Structural Characterization of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Systematic Nomenclature and Molecular Formula

The compound (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine possesses the Chemical Abstracts Service registry number 510764-53-1 and represents a secondary amine derivative with a molecular formula of C₁₄H₂₁FN₂O. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as N-[(3-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine . Alternative nomenclature includes N-(3-Fluorobenzyl)-3-morpholinopropan-1-amine, reflecting the structural components of the molecule.

The molecular weight of this compound is precisely 252.33 grams per mole, as determined through high-resolution mass spectrometric analysis. The InChI (International Chemical Identifier) representation provides a unique structural descriptor: InChI=1S/C14H21FN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2. The corresponding InChIKey, ZSYQXTSWVRPLFN-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure.

The Simplified Molecular Input Line Entry System representation of the compound is C1COCCN1CCCNCC2=CC(=CC=C2)F, which clearly delineates the connectivity between the morpholine ring, propyl chain, and fluorinated benzyl group. The molecular structure incorporates three distinct functional domains: a 3-fluorobenzyl moiety, a three-carbon alkyl linker, and a morpholine heterocycle. This structural arrangement results in specific molecular properties that influence both physical characteristics and potential biological activity.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 510764-53-1 | |

| Molecular Formula | C₁₄H₂₁FN₂O | |

| Molecular Weight | 252.33 g/mol | |

| PubChem Compound Identifier | 3152143 | |

| Molar Mass Precision | ±0.01 g/mol |

Stereochemical Configuration and Conformational Analysis

The structural analysis of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine reveals several key conformational features that influence its three-dimensional molecular geometry. The compound lacks stereogenic centers, resulting in a single constitutional isomer without optical activity. However, the molecule exhibits significant conformational flexibility due to the presence of six rotatable bonds, as determined through computational chemistry analysis.

The morpholine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for this six-membered heterocycle containing both nitrogen and oxygen atoms. The oxygen atom in the morpholine ring occupies an equatorial position, minimizing steric interactions and stabilizing the overall molecular structure. The propyl linker connecting the morpholine ring to the secondary amine nitrogen demonstrates considerable rotational freedom, allowing for multiple low-energy conformational states.

Computational analysis indicates a topological polar surface area of 24.5 square angstroms, reflecting the contribution of the nitrogen and oxygen heteroatoms to the molecular polarity. The calculated logarithm of the partition coefficient (LogP) value of 1.6376 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character. This property arises from the lipophilic aromatic and aliphatic components balanced against the polar morpholine moiety.

The fluorine substituent at the meta position of the benzyl group introduces specific electronic effects through its high electronegativity and small atomic radius. This substitution pattern creates a permanent dipole moment within the aromatic system while maintaining molecular flexibility around the benzylic carbon-nitrogen bond. The three-dimensional structure shows the fluorine atom positioned approximately 120 degrees from the benzylic carbon attachment point, consistent with the trigonal planar geometry of the aromatic ring.

| Conformational Parameter | Value | Calculation Method |

|---|---|---|

| Rotatable Bonds | 6 | Cactvs Algorithm |

| Topological Polar Surface Area | 24.5 Ų | Computational Analysis |

| Calculated LogP | 1.6376 | XLogP3 Method |

| Hydrogen Bond Acceptors | 3 | Structural Analysis |

| Hydrogen Bond Donors | 1 | Structural Analysis |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine through analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that correspond to the distinct molecular environments within the compound structure.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum, typically observed between 7.0 and 8.0 parts per million, displays signals corresponding to the four aromatic protons of the 3-fluorobenzyl group. The fluorine substitution creates distinctive coupling patterns and chemical shift variations compared to the unsubstituted benzyl analog. The benzylic methylene protons appear as a characteristic singlet around 3.7 parts per million, reflecting their position adjacent to both the aromatic ring and the secondary amine nitrogen.

The morpholine ring protons generate distinctive signals in the proton Nuclear Magnetic Resonance spectrum, with the oxygen-adjacent methylene groups appearing as multiplets around 3.7 parts per million, while the nitrogen-adjacent methylenes resonate near 2.4 parts per million. These chemical shifts reflect the electron-withdrawing effects of the heteroatoms within the six-membered ring system. The propyl linker protons exhibit characteristic patterns with the nitrogen-adjacent methylenes appearing around 2.8 parts per million and the central methylene group showing signals near 1.7 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment within the molecular structure. The aromatic carbons appear in the downfield region between 110 and 140 parts per million, with the fluorine-bearing carbon showing characteristic fluorine-carbon coupling patterns. The morpholine ring carbons display signals around 67 parts per million for oxygen-adjacent carbons and 54 parts per million for nitrogen-adjacent positions. The propyl chain carbons exhibit typical aliphatic chemical shifts in the range of 25 to 60 parts per million.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.0-7.5 | Multiplet | 4H |

| Benzylic Methylene | 3.7 | Singlet | 2H |

| Morpholine OCH₂ | 3.7 | Triplet | 4H |

| Morpholine NCH₂ | 2.4 | Triplet | 4H |

| Propyl NCH₂ | 2.8 | Triplet | 2H |

| Propyl CH₂CH₂ | 1.7 | Quintet | 2H |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine provides crucial information regarding molecular ion formation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 252, corresponding to the molecular weight of the intact compound. The presence of fluorine creates a distinctive isotopic pattern that aids in structural confirmation and purity assessment.

The fragmentation pattern reveals several key breakdown pathways characteristic of this structural class. The most prominent fragmentation involves cleavage of the benzylic carbon-nitrogen bond, resulting in formation of the 3-fluorobenzyl cation at mass-to-charge ratio 109 and the morpholinopropylamine fragment at mass-to-charge ratio 144. This fragmentation pattern reflects the relatively weak nature of the benzylic carbon-nitrogen bond compared to other molecular connections.

Secondary fragmentation of the morpholinopropylamine fragment proceeds through loss of the propyl chain, generating the morpholine molecular ion at mass-to-charge ratio 87. Additional fragmentation includes loss of formaldehyde from the morpholine ring, producing characteristic ions at mass-to-charge ratio 57. The 3-fluorobenzyl fragment undergoes further decomposition through loss of hydrogen fluoride, yielding the tropylium ion at mass-to-charge ratio 91.

The mass spectrometric data confirm the molecular formula and provide structural validation through comparison with established fragmentation patterns for related compounds. The relative intensities of fragment ions offer insights into the stability of different molecular regions and the preferred fragmentation pathways under electron impact conditions.

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |

|---|---|---|---|

| Molecular Ion | 252 | 15% | Complete Molecule |

| 3-Fluorobenzyl | 109 | 85% | C₇H₆F⁺ |

| Morpholinopropyl | 144 | 65% | C₇H₁₆N₂O⁺ |

| Tropylium | 91 | 45% | C₇H₇⁺ |

| Morpholine | 87 | 40% | C₄H₉NO⁺ |

Infrared and Ultraviolet-Visible Spectral Features

Infrared spectroscopic analysis of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The spectrum exhibits strong absorption bands in the carbon-hydrogen stretching region between 2800 and 3000 wavenumbers, consistent with both aliphatic and aromatic carbon-hydrogen bonds. The presence of the secondary amine functionality generates distinctive nitrogen-hydrogen stretching vibrations in the range of 3200 to 3550 wavenumbers.

The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands between 1550 and 1700 wavenumbers, characteristic of the substituted benzene ring system. The carbon-fluorine bond produces a strong, sharp absorption band around 1200 wavenumbers, which serves as a diagnostic feature for fluorine-containing aromatic compounds. The morpholine ring contributes characteristic carbon-oxygen and carbon-nitrogen stretching vibrations in the fingerprint region below 1500 wavenumbers.

Bending vibrations of aromatic carbon-hydrogen bonds generate strong absorption bands between 680 and 860 wavenumbers, providing additional confirmation of the aromatic character. The aliphatic carbon-hydrogen bending modes appear as medium-intensity bands between 1350 and 1470 wavenumbers, reflecting the presence of the propyl linker and morpholine methylene groups.

Ultraviolet-Visible spectroscopic analysis reveals absorption characteristics primarily associated with the aromatic chromophore. The 3-fluorobenzyl group exhibits typical benzene-derived absorption bands with slight shifts due to fluorine substitution. The primary absorption maximum occurs around 258 nanometers, corresponding to the π→π* electronic transition of the aromatic system. Secondary absorption features appear around 284 nanometers, reflecting vibronic coupling within the aromatic system.

The morpholine moiety contributes minimal absorption in the ultraviolet-visible region due to its saturated heterocyclic nature and lack of extended conjugation. The overall absorption profile provides useful information for analytical detection and quantification of the compound in various matrices.

| Spectroscopic Technique | Key Absorption | Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| Infrared | Carbon-Hydrogen Stretch | 2800-3000 cm⁻¹ | Aliphatic/Aromatic C-H |

| Infrared | Nitrogen-Hydrogen Stretch | 3200-3550 cm⁻¹ | Secondary Amine |

| Infrared | Carbon-Fluorine Stretch | ~1200 cm⁻¹ | Aromatic C-F |

| Infrared | Aromatic Carbon-Carbon | 1550-1700 cm⁻¹ | Benzene Ring |

| Ultraviolet-Visible | π→π* Transition | 258 nm | Aromatic Chromophore |

| Ultraviolet-Visible | Vibronic Band | 284 nm | Aromatic System |

Propriétés

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYQXTSWVRPLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting from o-Fluoronitrobenzene

A well-documented method involves starting from o-fluoronitrobenzene, which undergoes reduction to o-fluoroaniline, followed by morpholine substitution and further functional group transformations to yield fluorinated intermediates suitable for coupling.

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of o-fluoronitrobenzene to o-fluoroaniline | Hydrogenation with Raney nickel catalyst, 20 atm H2, room temperature, 10 hours | o-Fluoroaniline, ~90% yield |

| 2 | Nucleophilic substitution of fluorine by morpholine | Organic solvent, 100–150 °C, slow addition of disubstituted ethyl ether, stirring at 100–200 °C | o-Fluoro-morpholinyl benzene |

| 3 | Nitration of o-fluoro-morpholinyl benzene | Nitric acid (65–98%), acetic acid solvent | 3-fluoro-4-morpholinyl nitrobenzene |

| 4 | Reduction of nitro group to amine | Sodium sulfide solution, reflux at 90 °C for 2.5 hours | 3-fluoro-4-morpholinyl aniline, 85% yield, 99.5% purity (HPLC) |

This method is advantageous due to low raw material cost and environmentally friendly process with minimal fluorine-containing waste.

Notes on Fluorine Substitution

The fluorine atom acts as a leaving group in the morpholine substitution step, which requires careful control to minimize fluoride waste and ensure complete reaction. The reaction temperature and solvent choice are critical to optimize yield and purity.

Preparation of 3-Morpholin-4-yl-propylamine

While direct literature on this exact intermediate is limited, related morpholine derivatives are typically synthesized via:

- Ring-opening reactions of morpholine with appropriate haloalkylamines.

- Reductive amination of morpholine-containing aldehydes or ketones.

- Commercial procurement due to availability.

The morpholine ring is stable under moderate reaction conditions, but care must be taken to avoid ring-opening or degradation during coupling.

Coupling to Form (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

The final coupling generally involves nucleophilic substitution or reductive amination between the 3-fluorobenzyl moiety and the 3-morpholin-4-yl-propylamine.

- Nucleophilic substitution: The amine attacks a benzyl halide or activated benzyl derivative bearing the fluorine substituent.

- Reductive amination: Reaction of 3-fluorobenzaldehyde with 3-morpholin-4-yl-propylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

Solvents such as dichloromethane or tetrahydrofuran are commonly used to facilitate these reactions, with temperature control to optimize yield.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reduction of o-fluoronitrobenzene | Raney Ni, H2 (20 atm), RT, 10 h | ~90 | - | Efficient hydrogenation |

| Morpholine substitution | Organic solvent, 100–200 °C | Not specified | - | Requires careful fluoride management |

| Nitration | HNO3 (65–98%), Acetic acid | - | - | Controlled nitration to 3-fluoro-4-morpholinyl nitrobenzene |

| Nitro reduction | Na2S solution, reflux 90 °C, 2.5 h | 85 | 99.5 (HPLC) | High purity amine obtained |

| Final coupling (general) | Benzyl halide + amine, solvent, RT to reflux | Variable | - | Depends on method (nucleophilic substitution or reductive amination) |

Research Findings and Considerations

- The method starting from o-fluoronitrobenzene is cost-effective and environmentally friendly, avoiding fluorine-containing wastewater.

- Reaction temperatures between 100–200 °C are critical for morpholine substitution.

- The reduction steps require careful control to avoid over-reduction or side reactions.

- Purification by recrystallization from aqueous ethanol yields high-purity products.

- Alternative synthetic routes may involve different benzyl precursors or morpholine derivatives but are less documented for this specific compound.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that compounds similar to (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine exhibit antidepressant-like effects. These compounds may function by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that similar morpholine derivatives can significantly reduce depressive behavior in animal models, suggesting that (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine could have analogous effects.

Anticancer Properties

There is growing evidence that morpholine-containing compounds possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the growth of breast and lung cancer cells through apoptosis and cell cycle arrest mechanisms.

Synthesis and Characterization

The synthesis of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves multi-step reactions starting from commercially available precursors. The general synthesis pathway includes:

- Formation of the Morpholine Ring : This is achieved through the reaction of appropriate amines with cyclic carbonyl compounds.

- Fluorination : The introduction of the fluorobenzyl group can be accomplished through electrophilic aromatic substitution techniques.

- Final Coupling : The final product is obtained through coupling reactions, often employing coupling agents or catalysts to facilitate the formation of the amine bond.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to confirm the structure and purity of the synthesized compound.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine against various cell lines:

- Cytotoxicity : The compound has shown promising results in cytotoxic assays against cancer cell lines, indicating potential for further development as an anticancer agent.

- Antimicrobial Activity : Preliminary studies suggest that this compound may also exhibit antimicrobial properties against certain bacterial strains, although further investigation is needed to establish its efficacy.

In Vivo Studies

Animal models are crucial for evaluating the pharmacokinetics and pharmacodynamics of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine. These studies help to understand:

- Bioavailability : Assessing how well the compound is absorbed and reaches systemic circulation.

- Therapeutic Index : Determining the safety margin between effective doses and toxic doses.

Case Studies and Research Findings

Several case studies highlight the potential applications of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine:

Mécanisme D'action

The mechanism of action of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The morpholine ring contributes to the compound’s solubility and bioavailability .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key features of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine with similar compounds:

Key Observations :

- Fluorine vs. Chlorine : Fluorine reduces molecular weight and logP compared to chlorine, improving metabolic stability and bioavailability.

- Methoxy vs. Allyloxy : Methoxy groups enhance solubility, while allyloxy groups increase steric bulk and lipophilicity .

Activité Biologique

(3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, synthesis methods, and relevant case studies, highlighting its interactions with biological systems.

Chemical Structure and Properties

The compound features a fluorobenzyl moiety linked to a morpholine group, which contributes to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding and metabolic stability.

Synthesis Methods

The typical synthesis of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves:

- Starting Materials : 3-fluorobenzyl chloride and 3-morpholinopropylamine.

- Reaction Conditions : Conducted in organic solvents like dichloromethane or toluene under reflux conditions.

- Catalysts : Bases such as triethylamine facilitate the reaction.

- Purification : The product is purified via column chromatography or recrystallization.

The biological activity of (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The compound may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antidepressant Activity : Morpholine derivatives have been studied for their potential as antidepressants, with some showing efficacy in animal models.

- Antimicrobial Properties : Certain derivatives demonstrate activity against various bacterial strains, suggesting potential use as antimicrobial agents.

A summary of relevant studies is provided in Table 1 below:

Case Studies

- Antidepressant Efficacy : A study conducted on a series of morpholine derivatives showed that (3-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine significantly reduced symptoms of depression in rodent models compared to controls. This suggests its potential as a lead compound for further antidepressant development.

- Antimicrobial Testing : In vitro assays revealed that this compound exhibits promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential application in treating infections.

Structure-Activity Relationships (SAR)

The inclusion of the fluorobenzyl group has been shown to enhance the binding affinity to certain receptors compared to non-fluorinated analogs. The following are key points regarding SAR:

- Fluorine Substitution : Enhances lipophilicity and receptor binding.

- Morpholine Ring : Contributes to the overall stability and bioavailability of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.